methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 3,4-dimethoxyphenyl substituent at position 3, a sulfanyl (-S-) linker at position 2, and a methyl acetate group. This structure combines electron-rich aromatic systems with a polar ester moiety, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial research . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, where thiol-containing intermediates react with halogenated precursors .
Properties
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-22-12-5-4-10(8-13(12)23-2)19-16(21)15-11(6-7-25-15)18-17(19)26-9-14(20)24-3/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUCMVSSADSJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl acetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methyl ester is simpler to synthesize than analogs requiring multi-step functionalization (e.g., BI63375’s fluorobenzyl group) .
- Pharmacological Potential: The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory activity, akin to related dimethoxy-substituted heterocycles .
- Limitations : Lack of fluorine or bulky substituents (e.g., cyclohexyl in BJ97926) may render the target compound less metabolically stable or target-specific compared to advanced analogs .
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique thienopyrimidine core with a methyl ester and a 3,4-dimethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Reagents : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols).
- Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring the synthesis process.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . The compound's mechanism of action likely involves:
- Binding to Molecular Targets : It interacts with specific enzymes or receptors, modulating their activity.
- Biological Effects : This modulation can lead to significant biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thienopyrimidine derivatives. This compound has shown promise against both Gram-positive and Gram-negative bacteria.
| Study Focus | Results |
|---|---|
| Antibacterial Activity | Inhibition zones were measured against various microorganisms using standard methods. |
| Concentration Tested | 100 μg/mL solutions were utilized in testing. |
Case Studies
- Cell Proliferation Inhibition : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines through apoptosis induction.
- Antimicrobial Testing : In vitro tests showed effective inhibition of bacterial growth in cultures treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
